molecular formula C7H13NO3 B15239396 Methyl 2-((r)-morpholin-2-yl)acetate

Methyl 2-((r)-morpholin-2-yl)acetate

Cat. No.: B15239396
M. Wt: 159.18 g/mol
InChI Key: PVCYXJXAUBLSJG-ZCFIWIBFSA-N
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Description

Methyl 2-(®-morpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This compound is particularly interesting due to its unique structure, which includes a morpholine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(®-morpholin-2-yl)acetate typically involves the esterification of 2-morpholinoacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-Morpholinoacetic acid+MethanolH2SO4Methyl 2-((r)-morpholin-2-yl)acetate+Water\text{2-Morpholinoacetic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 2-((r)-morpholin-2-yl)acetate} + \text{Water} 2-Morpholinoacetic acid+MethanolH2​SO4​​Methyl 2-((r)-morpholin-2-yl)acetate+Water

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(®-morpholin-2-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(®-morpholin-2-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2-morpholinoacetic acid and methanol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Amines, heat.

Major Products

    Hydrolysis: 2-Morpholinoacetic acid and methanol.

    Reduction: 2-Morpholinoethanol.

    Substitution: Corresponding amides.

Scientific Research Applications

Methyl 2-(®-morpholin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.

    Industry: It is used as a solvent and a reagent in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(®-morpholin-2-yl)acetate involves its hydrolysis to release 2-morpholinoacetic acid and methanol. The morpholine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The ester bond’s stability and reactivity play a crucial role in its function as a prodrug or an intermediate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(®-morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile in chemical syntheses and potential pharmaceutical applications compared to simpler esters.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-[(2R)-morpholin-2-yl]acetate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

PVCYXJXAUBLSJG-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CNCCO1

Canonical SMILES

COC(=O)CC1CNCCO1

Origin of Product

United States

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